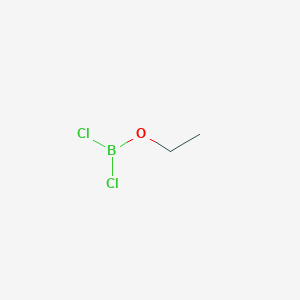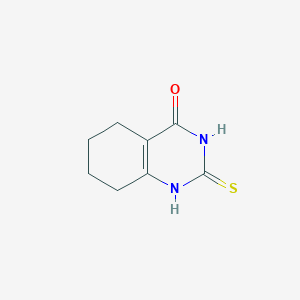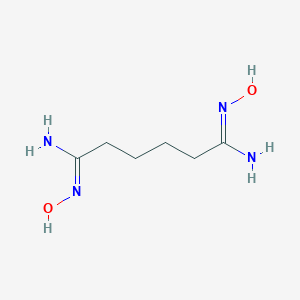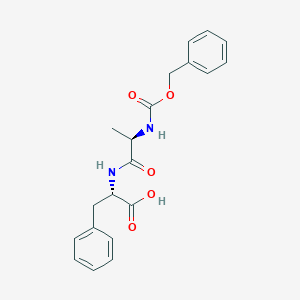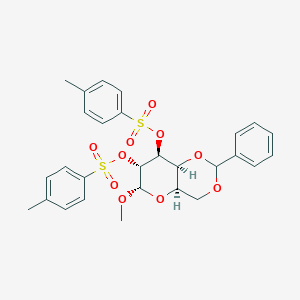
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) is a chemical compound that has been widely used in scientific research. It is a derivative of galactose, which is a simple sugar that is found in many biological systems. This molecule has been synthesized using various methods and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of carbohydrate-protein interactions. It has been shown to bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding interaction can be used to study the role of carbohydrates in various biological processes, such as cell adhesion and signaling.
作用機序
The mechanism of action of Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) is not fully understood. However, it is believed to bind to lectins through the formation of hydrogen bonds and hydrophobic interactions. This binding interaction can lead to changes in the conformation of the lectin, which can affect its function and activity.
Biochemical and Physiological Effects:
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the binding of lectins to carbohydrates, which can affect various biological processes. It has also been shown to inhibit the growth of certain bacteria and viruses, suggesting that it may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) in lab experiments is its ability to selectively bind to lectins. This can be useful in studying the role of carbohydrates in various biological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate). One area of research is the development of new derivatives of this compound with improved binding affinity and selectivity. Another area of research is the study of the therapeutic potential of this compound in the treatment of bacterial and viral infections. Additionally, the role of carbohydrates in various biological processes is an area of active research, and Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) can be a useful tool in these studies.
合成法
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) can be synthesized using various methods. One common method is the reaction of methyl alpha-D-galactopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene derivative. The tosylate salt can then be prepared by reacting the benzylidene derivative with tosyl chloride in the presence of a base. This synthesis method has been widely used in research laboratories and has been shown to be effective in producing high yields of the compound.
特性
CAS番号 |
15384-63-1 |
|---|---|
分子式 |
C28H30O10S2 |
分子量 |
590.7 g/mol |
IUPAC名 |
[(4aR,6S,7R,8S,8aS)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H30O10S2/c1-18-9-13-21(14-10-18)39(29,30)37-25-24-23(17-34-27(36-24)20-7-5-4-6-8-20)35-28(33-3)26(25)38-40(31,32)22-15-11-19(2)12-16-22/h4-16,23-28H,17H2,1-3H3/t23-,24+,25+,26-,27?,28+/m1/s1 |
InChIキー |
MPNMHFPNHIKNOA-BBNIJSTKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
その他のCAS番号 |
15384-63-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




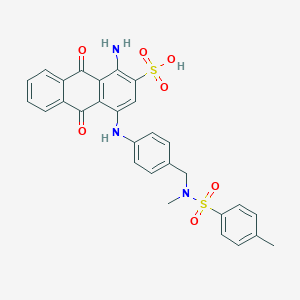
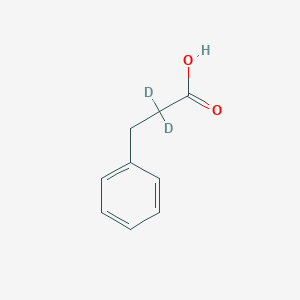
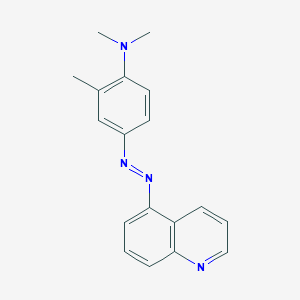
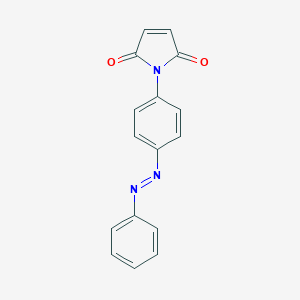

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
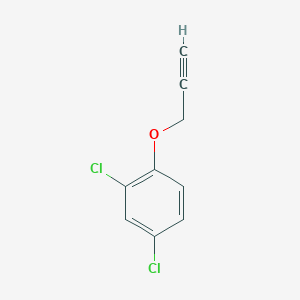
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
